molecular formula C10H8O4S B2990241 Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate CAS No. 2418707-93-2

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate

Cat. No.: B2990241
CAS No.: 2418707-93-2
M. Wt: 224.23
InChI Key: NULPWMPORAMOHI-UHFFFAOYSA-N
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Description

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a high-value chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a fused thienofuran heterocyclic system functionalized with both an ester and a formyl group. The presence of these reactive handles makes it a versatile precursor for constructing more complex molecular architectures through further synthetic modification . Compounds with a thieno[3,2-b]furan core are of significant interest in the development of novel pharmacologically active agents. Research into analogous structures has demonstrated their potential in creating molecules that selectively target one-carbon metabolism in cancers, highlighting the value of this scaffold in designing targeted antitumor agents . As a critical screening compound and raw material, it enables the exploration of new chemical space in drug discovery programs. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULPWMPORAMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group and the thieno[3,2-b]furan ring system play crucial roles in these interactions, leading to various biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Ethyl 5-methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylate (): Structure: Contains a dithienothiophene fused ring system, with an ethyl carboxylate at position 2 and a methyl group at position 4. Comparison: The absence of a formyl group reduces electrophilicity compared to the target compound. Synthesis: Prepared via nucleophilic substitution with ethyl mercaptoacetate under basic conditions (K₂CO₃/DMF), similar to methods for functionalizing thieno-fused systems .

Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (): Structure: Features a thieno[3,2-b]pyrrole core with a bromo substituent at position 2 and a long alkyl chain (dodecyl) at position 3. Comparison: The bromo group enables cross-coupling reactions (e.g., Suzuki), while the dodecyl chain improves solubility in non-polar solvents. The pyrrole nitrogen introduces basicity, contrasting with the oxygen-rich furan in the target compound. Applications: Used in organic field-effect transistors (OFETs) due to extended π-conjugation .

Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate (): Structure: A non-fused furan derivative with chloroethyl and methyl substituents. Comparison: The lack of a fused thiophene ring reduces aromatic stability and conjugation. The chloroethyl group undergoes elimination or nucleophilic substitution, differing from the formyl group’s reactivity in the target compound.

Physicochemical Properties

  • Solubility : The ethyl carboxylate group enhances solubility in polar aprotic solvents (e.g., DMF, THF) across all analogs. However, bulky substituents (e.g., dodecyl in ) improve solubility in hydrocarbons.
  • Stability : The formyl group in the target compound may render it prone to oxidation, unlike bromo- or alkyl-substituted analogs.

Research Findings and Trends

  • Crystallography : X-ray studies (e.g., ) reveal planar fused-ring systems in similar compounds, critical for predicting packing efficiency in solid-state materials.
  • Safety and Handling : Bromo- and chloro-substituted analogs () require careful handling due to toxicity, while formyl-containing compounds may necessitate protection from moisture and oxygen .

Biological Activity

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thieno[3,2-b]furan derivatives with appropriate formylating agents. The general synthetic pathway includes:

  • Formation of Thieno[3,2-b]furan Core : This is achieved through cyclization reactions involving thiophene and furan derivatives.
  • Formylation : The introduction of the formyl group is generally performed using Vilsmeier-Haack formylation or other electrophilic formylation methods.
  • Esterification : The carboxylic acid moiety is converted to an ester using ethyl alcohol in the presence of acid catalysts.

Biological Properties

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antioxidant Activity : Studies indicate that compounds with thieno-furan structures possess significant antioxidant properties, potentially due to their ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary tests suggest that this compound may exhibit antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Research indicates that derivatives similar to this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Anticancer Activity

A study conducted on similar thieno-furan derivatives demonstrated their ability to inhibit cell proliferation in leukemia cell lines. The mechanism involved:

  • Induction of Apoptosis : The compounds triggered apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Intracellular Calcium Levels : Increased intracellular calcium levels were observed, which contributed to the apoptotic process.
StudyCompound TestedCell LineKey Findings
Thieno-furan derivativeHL-60 (leukemia)Induced apoptosis via caspase activation
Related furan compoundVarious cancer linesSignificant cytotoxic effects at low concentrations

Antimicrobial Activity

Research has shown that compounds similar to this compound have demonstrated:

  • Inhibition Zones Against Bacteria : In vitro studies reported inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15 ± 1.0
Escherichia coli8 ± 0.5

Q & A

Q. What are the established synthetic routes for Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
  • Cyclization : Thiophene-furan fused rings are constructed via transition-metal-catalyzed cyclization. For example, palladium or gold catalysts (e.g., JohnPhosAuSbF6) facilitate annulation reactions between substituted thiophenes and furan precursors .
  • Formylation : The 2-formyl group is introduced via Vilsmeier-Haack formylation or direct oxidation of a methyl group using MnO₂ .
  • Esterification : Ethyl esterification is achieved via acid-catalyzed condensation with ethanol under reflux .

Table 1 : Representative Synthetic Routes

StepReagents/ConditionsYieldReference
CyclizationRh₂(Oct)₄, JohnPhosAuSbF6, 80°C60-75%
FormylationPOCl₃/DMF, then hydrolysis50-65%
EsterificationH₂SO₄, ethanol, reflux>90%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct signals for the formyl proton (~9.8 ppm) and ester carbonyl (~165 ppm) confirm functional groups .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H aldehyde) .
  • X-ray Crystallography :
  • Single-crystal analysis using SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) resolves the fused thieno-furan system. Example parameters: Monoclinic space group P21/cP2_1/c, Z = 4, R-factor < 0.05 .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer :
  • Hydrogen Bonding : The formyl group participates in C-H⋯O interactions with adjacent ester carbonyls, forming infinite chains. Graph set analysis (Etter’s formalism) classifies these as C(6)C(6) motifs .
  • Stacking Interactions : π-π stacking between thieno[3,2-b]furan rings stabilizes layered structures along the crystallographic a-axis, as seen in analogous compounds .

Table 2 : Key Crystallographic Parameters (Hypothetical Example)

ParameterValueReference
Space GroupP21/cP2_1/c
Bond Length (C=O)1.21 Å
Dihedral Angle (Furan-Thiophene)5.2°

Q. What computational strategies predict the reactivity of the formyl group in this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic reactivity at the formyl carbon (LUMO ≈ -1.8 eV). Fukui indices highlight susceptibility to nucleophilic attack .
  • Molecular Docking : Docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, leveraging the aldehyde’s electrophilicity .

Q. How can data contradictions in spectral or crystallographic analyses be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental IR/NMR with computed spectra (Gaussian 16) to confirm assignments .
  • Twinned Data Refinement : For ambiguous X-ray data (e.g., overlapping peaks), use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

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